BDP FL-PEG4-amine: A Technical Guide for Advanced Research Applications
BDP FL-PEG4-amine: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP FL-PEG4-amine is a versatile fluorescent labeling reagent increasingly utilized in molecular biology, cell biology, and drug delivery research. This molecule combines the bright and photostable green-fluorescent BODIPY™ FL (BDP FL) dye with a hydrophilic four-unit polyethylene (B3416737) glycol (PEG4) spacer, terminating in a reactive primary amine group. This unique structure provides an excellent tool for the covalent labeling of biomolecules and the development of targeted imaging probes and drug delivery systems. This technical guide provides an in-depth overview of its applications, properties, and relevant experimental protocols.
Core Properties and Specifications
The utility of BDP FL-PEG4-amine in research is underpinned by its distinct chemical and photophysical properties. The BODIPY™ FL core offers sharp excitation and emission peaks, a high extinction coefficient, and a high fluorescence quantum yield, making it a robust fluorophore for sensitive detection. The PEG4 linker enhances water solubility and provides a flexible spacer to minimize steric hindrance between the dye and the labeled molecule.[1] The terminal amine group allows for straightforward conjugation to various functional groups.
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 510.4 g/mol | [1] |
| Excitation Maximum (λex) | 503 nm | [1] |
| Emission Maximum (λem) | 509 nm | [1] |
| Extinction Coefficient | 80,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.9 | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, protected from light | [1] |
Applications in Research
BDP FL-PEG4-amine is a valuable tool for a range of research applications, primarily centered around its ability to fluorescently label and track molecules of interest.
Bioconjugation and Fluorescent Labeling
The terminal amine group of BDP FL-PEG4-amine serves as a reactive handle for covalent attachment to various biomolecules, including proteins, peptides, and small molecules containing carboxylic acids or activated esters (e.g., NHS esters).[1] This process, known as bioconjugation, allows for the creation of fluorescently tagged molecules for use in a variety of assays.
Experimental Protocol: General Procedure for Labeling a Carboxylic Acid-Containing Molecule
This protocol provides a general workflow for the conjugation of BDP FL-PEG4-amine to a molecule containing a carboxylic acid, using a carbodiimide (B86325) crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
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BDP FL-PEG4-amine
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Molecule of interest with a carboxylic acid group
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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N-Hydroxysuccinimide (NHS) or Sulfo-NHS
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.5
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Quenching reagent: Hydroxylamine (B1172632) or Tris buffer
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Purification column (e.g., size-exclusion chromatography or HPLC)
Procedure:
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Activation of Carboxylic Acid:
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Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
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Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution.
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Incubate at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.
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Conjugation Reaction:
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Dissolve BDP FL-PEG4-amine in a minimal amount of anhydrous DMF or DMSO.
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Add the dissolved BDP FL-PEG4-amine to the activated molecule solution. A 1.1 to 2-fold molar excess of the amine-containing dye over the activated molecule is recommended.
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Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
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Quenching the Reaction:
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Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by reacting with any remaining NHS esters.
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Purification:
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Purify the fluorescently labeled conjugate from unreacted dye and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.
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Logical Workflow for Bioconjugation:
Caption: Workflow for conjugating BDP FL-PEG4-amine to a carboxylic acid-containing molecule.
Development of Fluorescent Probes for Bioimaging
A key application of BDP FL-PEG4-amine is in the creation of fluorescent probes to visualize the localization and dynamics of specific molecules within biological systems. By conjugating the dye to a molecule with a known biological target, researchers can track its interactions in real-time.
A notable example is the work of Mascuch et al. (2023), who synthesized a fluorescent probe of the natural product formoside by conjugating it with BDP FL-PEG4-amine. This probe was instrumental in visualizing the binding of formoside to sensory structures, including taste buds and the olfactory epithelium, in zebrafish larvae. This study highlights the utility of BDP FL-PEG4-amine in creating tools for chemical ecology and neurobiology research.
Live-Cell Imaging
The excellent photophysical properties of the BDP FL dye make it suitable for live-cell imaging applications. Probes synthesized with BDP FL-PEG4-amine can be introduced to living cells to monitor dynamic cellular processes. The hydrophilic PEG linker can aid in the solubility of the probe in aqueous cell culture media.
Experimental Protocol: General Guidelines for Live-Cell Imaging
Materials:
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Live cells cultured on an appropriate imaging dish or slide
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Fluorescent probe synthesized using BDP FL-PEG4-amine
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Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
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Fluorescence microscope equipped for live-cell imaging (with environmental control)
Procedure:
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Cell Preparation: Plate cells on an imaging-compatible dish and allow them to adhere and grow to the desired confluency.
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Probe Incubation:
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Prepare a stock solution of the BDP FL-PEG4-amine conjugated probe in DMSO.
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Dilute the stock solution to the desired final concentration in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically to maximize signal and minimize toxicity.
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Remove the culture medium from the cells and replace it with the probe-containing medium.
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Incubate the cells for a sufficient time to allow for probe uptake and/or binding to its target. Incubation times can range from minutes to hours and should be optimized.
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Washing (Optional): For probes that are not fluorogenic (i.e., are fluorescent even when not bound to their target), a wash step with fresh imaging medium may be necessary to reduce background fluorescence.
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Imaging:
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Place the imaging dish on the microscope stage within an environmentally controlled chamber (37°C, 5% CO₂).
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Acquire images using the appropriate filter set for BDP FL (FITC/GFP channel).
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Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, especially for time-lapse imaging.
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Experimental Workflow for Live-Cell Imaging:
Caption: General experimental workflow for live-cell imaging with a BDP FL-PEG4-amine-based probe.
Targeted Drug Delivery Systems
The properties of BDP FL-PEG4-amine also lend themselves to the development and characterization of targeted drug delivery systems. The fluorescent tag can be incorporated into nanoparticles, liposomes, or other drug carriers to track their biodistribution, cellular uptake, and drug release kinetics. While specific protocols for incorporating BDP FL-PEG4-amine into drug delivery vehicles are not widely published, its amine functionality allows for its conjugation to components of these systems, such as lipids or polymers with activated carboxyl groups.
Conclusion
BDP FL-PEG4-amine is a powerful and versatile tool for researchers in the life sciences. Its combination of a bright, stable fluorophore, a hydrophilic spacer, and a reactive amine group makes it well-suited for a variety of applications, from the fundamental labeling of biomolecules to the development of sophisticated probes for live-cell imaging and tracking of drug delivery systems. The continued application of this reagent is expected to contribute to new discoveries in cellular biology, neuroscience, and the development of novel therapeutics.
